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Compound of Interest

Compound Name: (Z2)-Azoxystrobin

Cat. No.: B15611882

An in-depth exploration of the discovery, synthetic pathways, and chemical properties of the
pivotal fungicide, azoxystrobin, and its geometric isomer.

This technical guide provides a comprehensive overview of the discovery and synthetic routes
of azoxystrobin, a broad-spectrum fungicide widely utilized in agriculture. It is tailored for
researchers, scientists, and drug development professionals, offering detailed experimental
protocols, quantitative data, and visualizations of the core chemical processes. The focus is on
the commercially significant (E)-isomer and the formation of its (Z)-isomer.

Discovery and Background

Azoxystrobin's origins can be traced back to the early 1970s with the discovery of naturally
occurring fungicides, strobilurin A and B, isolated from the fungus Strobilurus tenacellus. These
compounds exhibited a novel mode of action by inhibiting mitochondrial respiration in fungi.
However, their inherent instability in light limited their direct agricultural application. This led to
extensive research by Imperial Chemical Industries (ICl) to develop more robust synthetic
analogues. After synthesizing and testing over 1400 compounds, azoxystrobin (then coded
ICIA5504) was identified as a potent and photostable fungicide, first marketed in 1996.[1]

The fungicidal activity of azoxystrobin stems from its ability to inhibit mitochondrial respiration
by binding to the Quinone outside (Qo) site of the cytochrome b-c1 complex. This action blocks
electron transport, thereby halting the production of ATP, which is essential for fungal cell
function.[1] The biologically active and commercially produced form of azoxystrobin is the (E)-
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isomer. The (Z)-isomer, while existing, is primarily a result of the photoisomerization of the
active (E)-form and is not the target of industrial synthesis.[2]

Synthetic Routes to (E)-Azoxystrobin

The industrial synthesis of (E)-azoxystrobin is a multi-step process that primarily follows a
convergent approach. This strategy involves the synthesis of two key molecular fragments
which are then coupled in the final stages of the process. The two principal pathways are:

» Pathway A: Coupling of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate
with 2-cyanophenol.

» Pathway B: Coupling of 4-chloro-6-(2-cyanophenoxy)pyrimidine with methyl (E)-2-(2-
hydroxyphenyl)-3-methoxyacrylate.

Below are the detailed synthetic schemes for these pathways, including the preparation of the
key intermediates.

Synthesis of Key Intermediates

This intermediate is a crucial precursor for the phenylacrylate moiety of azoxystrobin.
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Synthesis of 3-(a-methoxy)methylenebenzofuran-2(3H)-one.

This intermediate forms the pyrimidine ether part of the azoxystrobin molecule.
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Synthesis of 4-chloro-6-(2-cyanophenoxy)pyrimidine.

Final Coupling Reactions

The final step in the synthesis of (E)-azoxystrobin involves the coupling of the key
intermediates prepared in the previous steps.

[(E)-methyl 2-[2-(6-chIoropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate] 2-Cyanophenol

Ullmann Condensation

(E)-Azoxystrobin
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Final coupling step to form (E)-Azoxystrobin (Pathway A).

G-chIoro-6-(2-cyanophenoxy)pyrimidine)i methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate

Coupling Reaction
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Final coupling step to form (E)-Azoxystrobin (Pathway B).

Experimental Protocols

This section outlines the detailed methodologies for the key experiments in the synthesis of (E)-
azoxystrobin.

Synthesis of 3-(a-methoxy)methylenebenzofuran-2(3H)-
one

Step 1: Synthesis of Benzofuran-2(3H)-one

e To a solution of o-hydroxyphenylacetic acid in a suitable solvent such as toluene, a catalytic
amount of a dehydrating agent (e.g., p-toluenesulfonic acid) is added.

e The mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark
apparatus.

e The reaction is monitored by TLC until the starting material is consumed.

e The reaction mixture is then cooled, washed with a saturated sodium bicarbonate solution
and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under
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reduced pressure to yield benzofuran-2(3H)-one.

Step 2: Synthesis of 3-(a-methoxy)methylenebenzofuran-2(3H)-one

Benzofuran-2(3H)-one is dissolved in a mixture of trimethyl orthoformate and acetic
anhydride.

e The reaction mixture is heated at reflux for several hours.
» After cooling, the excess reagents are removed by distillation under reduced pressure.

e The resulting crude product is purified by crystallization or column chromatography to afford
3-(a-methoxy)methylenebenzofuran-2(3H)-one.

Synthesis of 4-chloro-6-(2-cyanophenoxy)pyrimidine

Step 1: Synthesis of 4-hydroxy-6-(2-cyanophenoxy)pyrimidine

e A mixture of 2-chlorobenzonitrile, 4,6-dihydroxypyrimidine, and a base such as potassium
carbonate is heated in a high-boiling aprotic solvent (e.g., N,N-dimethylformamide or
dimethyl sulfoxide) in the presence of a copper or palladium catalyst.

e The reaction is stirred at an elevated temperature for several hours until completion.
e The mixture is then cooled, and the product is precipitated by the addition of water.

e The solid is collected by filtration, washed with water, and dried to give 4-hydroxy-6-(2-
cyanophenoxy)pyrimidine.

Step 2: Synthesis of 4-chloro-6-(2-cyanophenoxy)pyrimidine

e 4-hydroxy-6-(2-cyanophenoxy)pyrimidine is treated with a chlorinating agent, such as
phosphorus oxychloride (POCIs) or thionyl chloride (SOCIz2), often in the presence of a
catalytic amount of a tertiary amine like triethylamine or pyridine.

e The reaction mixture is heated at reflux for a few hours.
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» After the reaction is complete, the excess chlorinating agent is removed by distillation under
reduced pressure.

e The residue is carefully poured onto crushed ice, and the resulting precipitate is collected by
filtration, washed with water, and dried to yield 4-chloro-6-(2-cyanophenoxy)pyrimidine.

Synthesis of (E)-Azoxystrobin (Following Pathway B)

e To a solution of methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate and 4-chloro-6-(2-
cyanophenoxy)pyrimidine in an aprotic solvent such as N,N-dimethylformamide, a base
(e.g., potassium carbonate) is added.

e The mixture is stirred at a moderately elevated temperature (e.g., 60-80 °C) for several
hours.

e The progress of the reaction is monitored by TLC or HPLC.

o Upon completion, the reaction mixture is cooled and poured into water to precipitate the
crude product.

e The solid is collected by filtration, washed with water, and then purified by recrystallization
from a suitable solvent (e.g., methanol or ethanol) to give pure (E)-azoxystrobin.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of (E)-azoxystrobin and
its key intermediates.

Table 1: Reaction Conditions and Yields for the Synthesis of Key Intermediates
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Table 2: Reaction Conditions and Yield for the Final Synthesis of (E)-Azoxystrobin (Pathway B)
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Table 3: Spectroscopic Data for (E)-Azoxystrobin

Technique Data

3.65 (s, 3H), 3.76 (s, 3H), 6.43 (s, 1H), 7.21-
1H NMR (CDCls, 8) 7.45 (m, 6H), 7.50 (s, 1H), 7.65-7.74 (m, 2H),
8.41 (s, 1H)

161.9, 159.9, 151.8, 130.5, 129.2, 128.9, 125.5,

13C NMR (DMSO-ds, 5) 120.9, 114.3, 55.4

Mass Spectrum (EI) m/z 403 (M™)

The (Z)-Isomer of Azoxystrobin

The (Z2)-isomer of azoxystrobin is not typically synthesized directly but is formed through the
photoisomerization of the more stable and biologically active (E)-isomer upon exposure to light.
[2] This process is a key factor in the environmental fate of azoxystrobin.

[(E)-Azoxystrobin] Sunlight (UV radiation)

Photoisomerization

[(Z)-Azoxystrobin]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Genesis and Synthesis of Azoxystrobin Isomers: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15611882#discovery-and-synthetic-route-of-
azoxystrobin-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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